(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Medicinal Chemistry Ligand Design Physicochemical Property Optimization

(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS 2098159-75-0) is a synthetic α,β-unsaturated carboxylic acid featuring a pyrazole core N1-substituted with a tetrahydrofuran (oxolane) moiety via a methylene bridge. With a molecular formula of C11H14N2O3 and molecular weight of 222.24 g/mol, it is supplied at a minimum purity of 95% for laboratory research use.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 2098159-75-0
Cat. No. B1485373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
CAS2098159-75-0
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1COCC1CN2C=C(C=N2)C=CC(=O)O
InChIInChI=1S/C11H14N2O3/c14-11(15)2-1-9-5-12-13(6-9)7-10-3-4-16-8-10/h1-2,5-6,10H,3-4,7-8H2,(H,14,15)/b2-1+
InChIKeyCVUAOHBXIYOBDJ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS 2098159-75-0): Procurement-Relevant Structural and Physicochemical Baseline


(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS 2098159-75-0) is a synthetic α,β-unsaturated carboxylic acid featuring a pyrazole core N1-substituted with a tetrahydrofuran (oxolane) moiety via a methylene bridge . With a molecular formula of C11H14N2O3 and molecular weight of 222.24 g/mol, it is supplied at a minimum purity of 95% for laboratory research use . The (2E)-configured propenoic acid side chain confers both a Michael acceptor electrophilic site and a hydrogen-bond donor/acceptor carboxyl group, while the oxolan-3-ylmethyl substituent introduces a saturated oxygen heterocycle that modulates conformational flexibility and lipophilicity relative to directly N-attached, N-unsubstituted, or reduced analogs [1].

Why Generic Substitution Fails for (2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: Key Structural Distinctions from Closest Analogs


Generic interchange with closely related pyrazole-propenoic acid building blocks is precluded by three critical structural features that independently influence reactivity, conformational preference, and physicochemical properties: (1) the oxolan-3-ylmethyl N1-substituent contains a methylene spacer that decouples the oxolane ring from the pyrazole π-system, altering electron density at the pyrazole nitrogen relative to directly N-attached oxolane analogs ; (2) the α,β-unsaturated (E)-propenoic acid moiety provides a conjugated Michael acceptor absent in the saturated 3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid (CAS 2098026-31-2) ; and (3) the oxolan-3-yl regioisomeric attachment position yields a distinct spatial orientation compared to the oxolan-2-ylmethyl variant (CAS 2098155-28-1), as evidenced by their differing computed XLogP values (0.5 for the 2-yl isomer, with the 3-yl isomer predicted to exhibit altered lipophilicity due to the different connectivity) .

Quantitative Differentiation Evidence for (2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid vs. Closest Analogs


Methylene Spacer in N1-Substituent Alters Molecular Weight and Rotatable Bond Count vs. Directly N-Attached Oxolane Analog

The target compound incorporates a methylene bridge between the oxolan-3-yl group and the pyrazole N1, yielding a molecular formula of C11H14N2O3 (MW 222.24 g/mol) . The direct N-attached comparator (2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 2089548-96-7) lacks this spacer, resulting in a molecular formula of C10H12N2O3 (MW 208.21 g/mol) . The additional CH2 group in the target compound increases the rotatable bond count from 3 to 4 and raises the fraction of sp3-hybridized carbons, which is predicted to enhance conformational flexibility and modulate target binding entropy .

Medicinal Chemistry Ligand Design Physicochemical Property Optimization

α,β-Unsaturated (E)-Propenoic Acid Moiety Confers Michael Acceptor Reactivity Absent in Saturated Propanoic Acid Analog

The (2E)-propenoic acid functionality in the target compound constitutes an electrophilic Michael acceptor capable of forming covalent adducts with cysteine thiols or other biological nucleophiles . By contrast, the saturated analog 3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid (CAS 2098026-31-2, C11H16N2O3, MW 224.26) lacks the conjugated double bond and cannot participate in Michael addition chemistry . This difference is binary rather than graded: the unsaturated compound can serve as a covalent warhead or as a substrate for thiol-ene click reactions, while the saturated analog is limited to non-covalent interactions or amide/ester derivatization .

Covalent Inhibitor Design Click Chemistry Chemical Biology Probe Development

Regioisomeric Oxolane Attachment (3-yl vs. 2-yl) Modulates Lipophilicity and Topological Polar Surface Area

The oxolan-3-ylmethyl substitution pattern in the target compound positions the ring oxygen meta to the methylene attachment point, distinct from the oxolan-2-ylmethyl regioisomer (CAS 2098155-28-1) where the oxygen is adjacent to the attachment carbon . This regioisomeric difference is reflected in computed physicochemical properties: the 2-yl isomer has a reported XLogP of 0.5 and topological polar surface area (TPSA) of 64.4 Ų . While direct XLogP data for the 3-yl target compound are not available from the same authoritative source, structural differences predict a measurable shift in lipophilicity and hydrogen-bond acceptor geometry due to the altered spatial positioning of the ethereal oxygen relative to the pyrazole and carboxyl groups .

ADME Optimization Lipophilicity Tuning Fragment-Based Drug Design

Oxolane-Containing Pyrazole Building Blocks Exhibit Sub-Nanomolar Target Engagement: Class-Level Evidence Supporting Oxolan-3-ylmethyl Scaffold Utility

While direct biological activity data for the target compound itself are not available in peer-reviewed literature, the oxolan-3-ylmethyl substructure has been employed in potent enzyme inhibitors. In BindingDB, N-(oxolan-3-ylmethyl)-1-[4-(5-{2-[3-(trifluoromethoxy)phenyl]acetamido}-1,3,4-thiadiazol-2-yl)butyl]-1H-1,2,3-triazole-4-carboxamide (a compound incorporating the oxolan-3-ylmethyl moiety) demonstrated an IC50 of 100 nM against purified recombinant human glutaminase C (GAC) in a dual-coupled enzymatic assay [1]. Similarly, a distinct oxolan-3-ylmethyl-bearing compound showed an IC50 of 29 nM against autotaxin (ATX) in a fluorescence quenching assay [2]. These data demonstrate that the oxolan-3-ylmethyl fragment can contribute to high-affinity target binding when appropriately elaborated, supporting its value as a privileged scaffold for inhibitor design.

Enzyme Inhibition Kinase Inhibitor Design Chemical Probe Development

Predicted Physicochemical Property Comparison: pKa, Boiling Point, and Hydrogen Bond Profile vs. Oxane (Tetrahydropyran) Analog

The target compound's oxolan-3-ylmethyl group incorporates a five-membered tetrahydrofuran ring, distinguishing it from the six-membered oxane (tetrahydropyran) analog (2E)-3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS 2098155-34-9). The oxane analog has a predicted pKa of 4.16 ± 0.10 (for the carboxylic acid group) and a predicted boiling point of 434.6 ± 20.0 °C . The target compound, with a molecular weight of 222.24 g/mol (vs. 236.27 g/mol for the oxane analog) and one fewer methylene unit in the ether ring, is expected to exhibit a slightly lower boiling point and a comparable or slightly higher aqueous solubility due to its lower molecular volume . Both compounds share identical hydrogen-bond donor (1) and acceptor (4) counts, but the smaller ring size of the oxolane may confer different conformational preferences and metabolic stability profiles .

Physicochemical Profiling Formulation Development Salt Selection

Highest-Value Application Scenarios for (2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS 2098159-75-0)


Covalent Fragment Library Construction: Exploiting the α,β-Unsaturated Warhead

The (2E)-propenoic acid Michael acceptor enables this compound to serve as a covalent fragment for screening against cysteine-, serine-, or lysine-containing protein targets . Unlike the saturated propanoic acid analog (CAS 2098026-31-2), which cannot form covalent adducts, compound 2098159-75-0 allows irreversible target engagement that can be detected by intact protein mass spectrometry, ideal for identifying novel ligandable sites in chemical proteomics campaigns .

Targeted Covalent Inhibitor (TCI) Lead Optimization: Oxolan-3-ylmethyl Linker Geometry

The oxolan-3-ylmethyl N1-substituent provides a conformationally distinct linker geometry (4 rotatable bonds, 5-membered ether ring) that differs from both the directly N-attached oxolane analog (CAS 2089548-96-7, 3 rotatable bonds) and the oxolan-2-ylmethyl regioisomer (CAS 2098155-28-1) . This specific spatial arrangement may be critical for achieving optimal occupancy of hydrophobic sub-pockets or for positioning the pyrazole core for π-stacking interactions, as supported by the nM-range potency observed for elaborated oxolan-3-ylmethyl-containing inhibitors in glutaminase and autotaxin assays [1][2].

ADME Property Tuning in Fragment-to-Lead Campaigns: Oxolane vs. Oxane Ring Selection

When medicinal chemistry programs require fine-tuning of lipophilicity and metabolic stability within a congeneric series, the five-membered oxolane ring in compound 2098159-75-0 (MW 222.24) offers a distinct profile compared to the six-membered oxane analog (MW 236.27, predicted pKa 4.16 ± 0.10) . The lower molecular weight, smaller ring size, and subtly altered hydrogen-bond acceptor geometry can improve ligand efficiency metrics (LE, LLE) while potentially reducing CYP-mediated oxidative metabolism at the ethereal α-carbon, making it the preferred scaffold for lead series prioritizing CNS penetration or low metabolic clearance .

Pyrazole-Based Bifunctional Degrader (PROTAC) Linker Development

The combination of a carboxylic acid handle (for E3 ligase ligand conjugation via amide bond formation) and the oxolan-3-ylmethyl-pyrazole core makes this compound a versatile building block for PROTAC linker design . The (2E)-propenoic acid can be converted to a propanoic acid linker via selective reduction, enabling the synthesis of both rigid (unsaturated) and flexible (saturated) linker variants from a single precursor, a synthetic advantage not accessible with the saturated analog (CAS 2098026-31-2) alone .

Quote Request

Request a Quote for (2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.